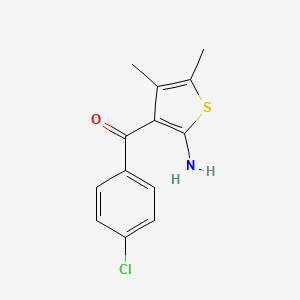

(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-amino-4,5-dimethylthiophen-3-yl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNOS/c1-7-8(2)17-13(15)11(7)12(16)9-3-5-10(14)6-4-9/h3-6H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCFEGHYRWGCEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)C2=CC=C(C=C2)Cl)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352118 | |

| Record name | (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50508-66-2 | |

| Record name | (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone (CAS Number: 50508-66-2): A Key Intermediate in the Synthesis of BET Bromodomain Modulators

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone, CAS Number 50508-66-2. This document details its chemical and physical properties, synthesis via the Gewald reaction, and its significant role as a key intermediate in the development of potent modulators of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. The guide includes detailed experimental protocols for its synthesis and subsequent conversion into thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine-based BET inhibitors. Furthermore, it presents quantitative biological data for representative final products, outlines experimental procedures for assessing their biological activity, and visualizes the key synthetic and signaling pathways involved.

Introduction

This compound is a substituted 2-aminothiophene that has garnered significant interest in medicinal chemistry. While the compound itself does not have extensively reported direct biological activity, it serves as a crucial building block for the synthesis of a class of compounds known as thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepines. These derivatives are potent inhibitors and degraders of the BET family of bromodomains, with BRD4 being a primary target.[4] BRD4 is an epigenetic reader that plays a critical role in regulating the transcription of oncogenes such as c-Myc, making it a high-value therapeutic target in various cancers.[3] This guide will focus on the synthesis of the core compound and its elaboration into these biologically active molecules.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.[1][2][5]

| Property | Value |

| CAS Number | 50508-66-2 |

| Molecular Formula | C₁₃H₁₂ClNOS |

| Molecular Weight | 265.76 g/mol [2] |

| Appearance | Solid[5] |

| Purity | Typically ≥98%[2] |

| Storage Temperature | 2-8°C, protected from light[1][2] |

| Predicted Boiling Point | 435.4 ± 45.0 °C[1] |

| Predicted Density | 1.303 ± 0.06 g/cm³[1] |

| Synonyms | 2-Amino-3-(p-chlorobenzoyl)-4,5-dimethylthiophene, (2-amino-4,5-dimethyl-3-thienyl)(4-chlorophenyl)methanone[1][5] |

Synthesis of the Core Compound

The synthesis of this compound is typically achieved through the Gewald reaction, a multi-component reaction that is highly effective for the preparation of polysubstituted 2-aminothiophenes.[6][7][8]

Gewald Reaction Workflow

The general workflow for the Gewald synthesis of the title compound is depicted below. It involves the condensation of a ketone (butan-2-one), an active methylene nitrile (4-chlorobenzoylacetonitrile), and elemental sulfur in the presence of a base.[9]

Caption: General workflow for the Gewald synthesis of the core compound.

Experimental Protocol: Gewald Synthesis

This protocol is a representative procedure based on the principles of the Gewald reaction.[8][9][10]

Materials:

-

Butan-2-one

-

4-Chlorobenzoylacetonitrile

-

Elemental Sulfur

-

Morpholine (or another suitable base like piperidine or triethylamine)

-

Ethanol (or another suitable solvent like methanol or DMF)

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-chlorobenzoylacetonitrile and 1.1 equivalents of butan-2-one in a minimal amount of ethanol.

-

To this solution, add 1.1 equivalents of elemental sulfur.

-

Add a catalytic amount of morpholine (approximately 0.1-0.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Gently heat the reaction mixture to reflux (around 50-60°C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, cool the flask in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Application as a Synthetic Intermediate for BET Modulators

The primary utility of this compound lies in its role as a precursor for the synthesis of thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepines. A prominent example of a compound in this class is (+)-JQ1, a potent and selective BET bromodomain inhibitor.[11]

Synthetic Pathway to Thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepines

The multi-step synthesis from the core 2-aminothiophene to the final thienotriazolodiazepine involves the formation of a diazepine ring followed by the annulation of a triazole ring.[2][11]

Caption: Synthetic pathway from the core compound to thienotriazolodiazepines.

Experimental Protocol: Synthesis of a (+)-JQ1 Analog

The following is a representative multi-step protocol for the synthesis of a thienotriazolodiazepine, exemplified by the synthesis of (S)-tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepin-6-yl)acetate, a close analog of (+)-JQ1.[2][11]

Step 1: Formation of the Thienodiazepineone

-

React this compound with a protected amino acid, such as Boc-glycine, under standard peptide coupling conditions (e.g., using HATU or HBTU as a coupling agent and a non-nucleophilic base like DIPEA in a solvent such as DMF).

-

The resulting amide is then subjected to Boc-deprotection using an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

The deprotected amine undergoes intramolecular cyclization upon heating, often in the presence of a mild acid catalyst, to form the seven-membered diazepine ring, yielding a thienodiazepinone intermediate.

Step 2: Thionation

-

The thienodiazepinone is converted to the corresponding thionolactam by treatment with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₂S₅) in a suitable solvent like THF or toluene at an elevated temperature.

Step 3: Triazole Ring Formation

-

The thionolactam is reacted with hydrazine hydrate to form an amidrazone intermediate.

-

This intermediate is then cyclized with an appropriate reagent to form the triazole ring. For the synthesis of the target molecule, this is achieved by reacting with tert-butyl 2,2-diethoxyacetate in the presence of an acid catalyst, followed by heating to effect cyclization and elimination, yielding the final thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine product.

Biological Activity of Thienotriazolodiazepine Derivatives

Thienotriazolodiazepines derived from the core compound are potent inhibitors of the BET family of bromodomains (BRD2, BRD3, BRD4, and BRDT). The representative compound (+)-JQ1 exhibits high affinity for these bromodomains.

Quantitative Biological Data

The following table summarizes the inhibitory and binding affinities of (+)-JQ1 for various BET bromodomains.

| Target Protein | Assay Type | Parameter | Value (nM) |

| BRD2 (N-terminal) | IC₅₀ | Inhibition | 17.7 |

| BRD4 (C-terminal) | IC₅₀ | Inhibition | 32.6 |

| BRD4 (N-terminal) | IC₅₀ | Inhibition | 76.9 |

| BRD4 (N-terminal) | Kₐ | Binding Affinity | 49 |

| BRD3 (N-terminal) | Kₐ | Binding Affinity | 59.5 |

| BRD3 (C-terminal) | Kₐ | Binding Affinity | 82 |

| BRD4 (C-terminal) | Kₐ | Binding Affinity | 90.1 |

| BRD2 (N-terminal) | Kₐ | Binding Affinity | 128 |

| BRDT (N-terminal) | Kₐ | Binding Affinity | 190 |

Mechanism of Action: BRD4 Inhibition and Degradation

As BET inhibitors, thienotriazolodiazepines competitively bind to the acetyl-lysine binding pockets of BRD4, preventing its interaction with acetylated histones. This displaces BRD4 from chromatin, leading to the downregulation of target genes, including the oncogene MYC.

More advanced derivatives, known as Proteolysis Targeting Chimeras (PROTACs), can be synthesized from these inhibitors. These PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to the target protein (BRD4), leading to its ubiquitination and subsequent degradation by the proteasome.

Caption: Mechanism of action of thienotriazolodiazepine-based BET inhibitors and PROTACs.

Experimental Protocols for Biological Evaluation

BET Bromodomain Binding Assays

6.1.1. AlphaScreen Assay [6][12] This assay measures the competitive binding of the test compound to the BET bromodomain.

Materials:

-

GST-tagged BET bromodomain protein (e.g., BRD4-BD1)

-

Biotinylated acetylated histone peptide

-

Streptavidin-coated donor beads

-

Anti-GST antibody-coated acceptor beads

-

Assay buffer

-

384-well microplate

-

AlphaScreen-compatible plate reader

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 384-well plate, add the GST-tagged BET protein, the biotinylated histone peptide, and the test compound.

-

Incubate at room temperature for 30 minutes to allow for binding equilibrium.

-

Add a suspension of anti-GST acceptor beads and incubate for 60 minutes.

-

Add a suspension of streptavidin donor beads and incubate for 60 minutes in the dark.

-

Read the plate on an AlphaScreen reader. The signal is inversely proportional to the binding of the test compound.

-

Calculate IC₅₀ values from the dose-response curve.

6.1.2. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay [13][14][15] This assay also measures competitive binding based on the proximity of donor and acceptor fluorophores.

Materials:

-

His-tagged BET bromodomain protein

-

Biotinylated acetylated histone peptide

-

Terbium-conjugated anti-His antibody (donor)

-

Streptavidin-conjugated fluorophore (e.g., d2) (acceptor)

-

Assay buffer

-

384-well microplate

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 384-well plate, add the His-tagged BET protein, the biotinylated histone peptide, and the test compound.

-

Add the Terbium-conjugated anti-His antibody and the streptavidin-conjugated acceptor.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

Read the plate using a TR-FRET reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the TR-FRET ratio, which is inversely proportional to the binding of the test compound.

-

Determine IC₅₀ values from the dose-response curve.

Cellular Assays

6.2.1. Western Blot for BRD4 Degradation [1][5] This assay is used to quantify the degradation of BRD4 protein induced by a PROTAC derivative.

Materials:

-

Cancer cell line (e.g., HeLa, THP-1)

-

Test compound (PROTAC)

-

Lysis buffer (e.g., RIPA) with protease inhibitors

-

Primary antibodies (anti-BRD4, anti-loading control e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the PROTAC for different time points (e.g., 2, 4, 8, 16, 24 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with the primary anti-BRD4 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities relative to the loading control to determine the extent of BRD4 degradation.

6.2.2. Cell Viability Assay (MTT or CCK-8) [1] This assay measures the effect of the compound on cell proliferation and viability.

Materials:

-

Cancer cell line

-

Test compound

-

96-well plate

-

MTT or CCK-8 reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the test compound for 48-72 hours.

-

Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.

-

If using MTT, add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its efficient synthesis via the Gewald reaction provides access to the thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine scaffold, which is central to the development of potent BET bromodomain inhibitors and degraders. These final products have demonstrated significant potential in preclinical studies for the treatment of cancer and other diseases driven by BET protein dysregulation. This guide provides the necessary technical information for researchers to synthesize and evaluate this core compound and its biologically active derivatives, thereby facilitating further drug discovery and development efforts in this important therapeutic area.

References

- 1. GB2243829A - Preparation of thieno-triszolo-diazepine derivatives - Google Patents [patents.google.com]

- 2. Scalable syntheses of the BET bromodomain inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4155913A - Thienotriazolodiazepine derivatives - Google Patents [patents.google.com]

- 4. Cas 50508-66-2,2-AMino-3-(p-chlorobenzoyl)-4,5-diMethylthiophene | lookchem [lookchem.com]

- 5. WO2013030150A1 - 6h-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepines - Google Patents [patents.google.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-chlorophenyl)- | C14H8BrClN4S | CID 171613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Scalable syntheses of the BET bromodomain inhibitor JQ1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone, a compound of significant interest in medicinal chemistry. This document details its physicochemical characteristics, provides a step-by-step experimental protocol for its synthesis via the Gewald reaction, and explores its role as a potential positive allosteric modulator of the A1 adenosine receptor. The information is presented to support further research and development efforts in the field of drug discovery.

Introduction

This compound, belonging to the class of 2-amino-3-benzoylthiophenes, has emerged as a molecule of interest for its potential pharmacological activities. Compounds within this structural class are recognized as positive allosteric modulators (PAMs) of the adenosine A1 receptor (A1AR).[1] A1AR PAMs represent a promising therapeutic strategy for various conditions, including pain and ischemia, by enhancing the effect of the endogenous ligand adenosine, potentially offering a more targeted and safer pharmacological profile compared to direct agonists.[1] This guide aims to consolidate the available technical information on this compound to facilitate its investigation and application in research and drug development.

Chemical and Physical Properties

A summary of the known quantitative and qualitative properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | 2-Amino-3-(p-chlorobenzoyl)-4,5-dimethylthiophene | [2] |

| CAS Number | 50508-66-2 | [2] |

| Molecular Formula | C₁₃H₁₂ClNOS | |

| Molecular Weight | 265.76 g/mol | |

| Physical Form | Solid | |

| Melting Point | 123–125 °C | [3] |

| Storage Temperature | 2-8°C |

Synthesis

The primary route for the synthesis of this compound is the Gewald reaction.[3][4][5] This multicomponent reaction involves the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a base.[5]

Experimental Protocol: Gewald Synthesis

This protocol is based on the successful synthesis of this compound, which has been reported in the literature.[3]

Reactants:

-

3-Pentanone (or other suitable ketone)

-

2-(4-chlorobenzoyl)acetonitrile (or other activated nitrile)

-

Elemental Sulfur

-

Piperidinium borate (or other suitable base/catalyst)

-

Ethanol (or other suitable solvent)

Procedure:

-

To a solution of the ketone (1 equivalent) and the activated nitrile (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).

-

Add a catalytic amount of piperidinium borate.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a yellow solid.[3]

Synthesis Workflow

Spectroscopic Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques.

| Technique | Data | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.43 (d, J = 8.5 Hz, 2H), 7.37 (d, J = 8.5 Hz, 2H), 6.72 (s, 2H), 2.51 (t, J=7.5 Hz, 2H), 1.15 (t, J=7.5 Hz, 6H) | [3] |

Note: The provided ¹H NMR data appears to have a discrepancy in the integration of the aromatic protons and the description of the alkyl protons. The original source should be consulted for clarification. The listed data is as it appears in the reference.

Biological Activity and Signaling Pathways

Mechanism of Action: A1 Adenosine Receptor Positive Allosteric Modulator

This compound is a member of a class of compounds known to act as positive allosteric modulators (PAMs) of the A1 adenosine receptor.[1] PAMs do not directly activate the receptor but bind to a site topographically distinct from the orthosteric site where the endogenous ligand (adenosine) binds.[6] This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of the endogenous agonist.[1]

The A1 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[7] Activation of the A1 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[7] This signaling cascade is involved in various physiological processes, including neurotransmission, cardiac function, and inflammation.

Signaling Pathway Diagram

Experimental Protocols for Biological Assays

Radioligand Binding Assay (to assess binding affinity and allosteric modulation):

-

Prepare cell membranes from a cell line stably expressing the human A1 adenosine receptor (e.g., CHO-hA1AR cells).

-

Incubate the membranes with a constant concentration of a radiolabeled A1AR agonist (e.g., [³H]CCPA) in the absence and presence of increasing concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data are analyzed to determine the ability of the test compound to enhance the binding of the radiolabeled agonist.

Functional Assay (e.g., cAMP accumulation assay to assess functional activity):

-

Culture CHO-hA1AR cells in appropriate media.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

-

Treat the cells with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

-

Concurrently, treat the cells with a submaximal concentration of an A1AR agonist (e.g., adenosine) in the absence and presence of increasing concentrations of the test compound.

-

After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF or ELISA).

-

Data are analyzed to determine the potentiation of the agonist-induced inhibition of cAMP accumulation by the test compound.

Experimental Workflow for Biological Evaluation

Conclusion

This compound is a synthetically accessible compound with significant potential as a positive allosteric modulator of the A1 adenosine receptor. This technical guide has provided a consolidated resource of its known properties, a detailed synthetic protocol, and an overview of its expected biological activity and the methods for its evaluation. Further research is warranted to fully elucidate its pharmacological profile, including quantitative characterization of its allosteric modulatory effects and its potential therapeutic applications. The information and protocols presented herein are intended to serve as a valuable starting point for researchers, scientists, and drug development professionals interested in this promising molecule.

References

- 1. Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS: 50508-66-2 | CymitQuimica [cymitquimica.com]

- 3. d-nb.info [d-nb.info]

- 4. Gewald Reaction [organic-chemistry.org]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. Synthesis and biological characterization of [3H] (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-(4-chlorophenyl)-methanone, the first radiolabelled adenosine A1 allosteric enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

The Gewald Reaction: A Comprehensive Technical Guide to the Synthesis of 2-Amino-3-Aroylthiophenes

For Researchers, Scientists, and Drug Development Professionals

The synthesis of polysubstituted 2-aminothiophenes, particularly 2-amino-3-aroylthiophenes, is a cornerstone of heterocyclic chemistry, with significant implications for medicinal chemistry and drug discovery. The Gewald reaction, a versatile and widely utilized multicomponent reaction, provides an efficient pathway to these valuable scaffolds. This technical guide offers an in-depth exploration of the Gewald reaction for the synthesis of 2-amino-3-aroylthiophenes, complete with experimental protocols, quantitative data, and mechanistic insights.

Introduction to the Gewald Reaction

First reported by Karl Gewald in 1961, the Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[1][2] The reaction's operational simplicity and the ready availability of starting materials have contributed to its widespread adoption.[2] 2-Amino-3-aroylthiophenes, a key class of compounds synthesized via this method, are known to act as allosteric enhancers at the A1 adenosine receptor, making them attractive targets for drug development.[3][4]

Reaction Mechanism

The mechanism of the Gewald reaction has been elucidated over time and is understood to proceed through a series of key steps.[1] A computational study using Density Functional Theory (DFT) has further clarified the intricacies of the reaction pathway, particularly concerning the role of sulfur and polysulfide intermediates.[5][6]

The generally accepted mechanism involves:

-

Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation between the ketone (or aldehyde) and the activated acetonitrile.[1][5] This step forms a stable α,β-unsaturated nitrile intermediate.[3]

-

Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile intermediate. The exact mechanism of this step is complex and can involve the opening of the S8 ring to form polysulfide intermediates.[5]

-

Cyclization and Tautomerization: The sulfurated intermediate undergoes intramolecular cyclization via the attack of the sulfur on the cyano group, followed by tautomerization to yield the final 2-aminothiophene product.[1] Aromatization of the thiophene ring is a key driving force for the reaction.[5]

Below is a visual representation of the proposed reaction mechanism:

Caption: Proposed mechanism of the Gewald reaction.

Experimental Protocols & Quantitative Data

Numerous variations of the Gewald reaction have been developed to improve yields, reduce reaction times, and broaden the substrate scope. These modifications often involve the use of different catalysts, bases, solvents, and energy sources such as microwave irradiation.[1][2]

Conventional Heating with Amine Catalysts

A common approach involves the use of a base like morpholine or piperidine in a suitable solvent under thermal conditions.

Experimental Protocol 1: General One-Pot Synthesis [7]

-

Reactant Mixture: To a solution of an aryl alkyl ketone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add elemental sulfur (1.1 eq).

-

Catalyst Addition: Add morpholine (excess) and morpholinium acetate.

-

Reaction: Heat the mixture at a specified temperature (e.g., 50-80 °C) for a designated time, monitoring the reaction progress by TLC.

-

Work-up: After completion, pour the reaction mixture into ice-water. The precipitated solid is collected by filtration, washed with water, and dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Table 1: Synthesis of 2-Aminothiophene-3-carboxylates via One-Pot Gewald Reaction [7]

| Entry | Aryl Alkyl Ketone | R | Yield (%) |

| 1 | Acetophenone | H | 75 |

| 2 | 4-Methylacetophenone | CH₃ | 80 |

| 3 | 4-Methoxyacetophenone | OCH₃ | 78 |

| 4 | 4-Chloroacetophenone | Cl | 65 |

| 5 | Propiophenone | CH₃ | 72 |

L-Proline Catalyzed Synthesis

L-proline has emerged as a green and cost-effective catalyst for the Gewald reaction, facilitating both the initial condensation and subsequent sulfur addition.[8]

Experimental Protocol 2: L-Proline Catalyzed Synthesis [8]

-

Reactant Mixture: In a round-bottom flask, combine the ketone (1.0 mmol), malononitrile or ethyl cyanoacetate (1.2 mmol), and elemental sulfur (1.5 mmol) in DMF (3 mL).

-

Catalyst Addition: Add L-proline (10 mol%).

-

Reaction: Stir the mixture at 60 °C for the time indicated by TLC monitoring.

-

Work-up: Upon completion, add water to the reaction mixture and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The residue is purified by column chromatography on silica gel.

Table 2: L-Proline Catalyzed Gewald Reaction of Various Ketones [8]

| Entry | Ketone | Activated Nitrile | Time (h) | Yield (%) |

| 1 | Cyclohexanone | Malononitrile | 2 | 95 |

| 2 | Cyclopentanone | Malononitrile | 3 | 92 |

| 3 | Acetone | Malononitrile | 4 | 85 |

| 4 | Acetophenone | Malononitrile | 5 | 88 |

| 5 | Cyclohexanone | Ethyl Cyanoacetate | 4 | 84 |

One-Pot, Two-Step Synthesis using DBU and DABCO

A one-pot, two-step protocol has been developed for the synthesis of 2-amino-3-arylthiophenes from chalcones and arylacetonitriles.[9]

Experimental Protocol 3: One-Pot, Two-Step Synthesis [9]

-

Step 1 (Michael Addition): To a solution of chalcone (1.0 eq) and arylacetonitrile (1.1 eq) in DMSO, add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and stir at room temperature for 30 minutes.

-

Step 2 (Sulfuration and Cyclization): To the reaction mixture, add elemental sulfur (1.5 eq) and DABCO (1,4-Diazabicyclo[2.2.2]octane). Heat the mixture at 80 °C for 16 hours.

-

Work-up and Purification: After cooling, the reaction is worked up and the product is purified by silica gel chromatography.

Table 3: Synthesis of 2-Amino-3-arylthiophenes via a One-Pot, Two-Step Reaction [9]

| Entry | Chalcone Substituent (Ar¹) | Arylacetonitrile Substituent (Ar²) | Yield (%) |

| 1 | C₆H₅ | C₆H₅ | 77 |

| 2 | 4-ClC₆H₄ | C₆H₅ | 72 |

| 3 | 4-MeOC₆H₄ | C₆H₅ | 68 |

| 4 | C₆H₅ | 4-ClC₆H₄ | 75 |

| 5 | C₆H₅ | 4-MeOC₆H₄ | 70 |

Workflow and Logical Relationships

The general workflow for synthesizing and evaluating 2-amino-3-aroylthiophenes in a drug discovery context can be visualized as follows:

Caption: Drug discovery workflow for 2-amino-3-aroylthiophenes.

Applications in Drug Development

Substituted 2-aminothiophenes are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[10] The thiophene ring can act as a bioisosteric replacement for a phenyl group, a common motif in many active drugs.[11]

Specifically, 2-amino-3-aroylthiophenes have been extensively investigated as:

-

Allosteric Enhancers of the A1 Adenosine Receptor: These compounds can potentiate the effect of the endogenous ligand, adenosine, which is involved in various physiological processes, including cardioprotection and anti-inflammation.[3][4]

-

Antimicrobial Agents: Certain derivatives have shown activity against various Gram-positive and Gram-negative bacteria and fungi.[4][8]

-

Anticancer Agents: Some 2-aminothiophene derivatives have demonstrated antiproliferative activity.[12]

-

Anti-inflammatory Agents: The anti-inflammatory properties of these compounds are also an area of active research.[4]

Conclusion

The Gewald reaction remains a powerful and versatile tool for the synthesis of 2-amino-3-aroylthiophenes. The development of new catalytic systems and reaction conditions continues to enhance the efficiency, sustainability, and scope of this important transformation. For researchers in drug development, a thorough understanding of the Gewald reaction provides a direct route to a class of compounds with significant therapeutic potential. The ability to readily synthesize diverse libraries of these thiophene derivatives is crucial for conducting comprehensive structure-activity relationship studies and ultimately identifying promising new drug candidates.

References

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]

- 7. researchgate.net [researchgate.net]

- 8. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. d-nb.info [d-nb.info]

The Gewald Reaction: A Deep Dive into the Mechanism of 2-Aminothiophene Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Gewald reaction, a cornerstone of heterocyclic chemistry since its discovery by Karl Gewald in 1961, provides a versatile and efficient one-pot method for the synthesis of highly substituted 2-aminothiophenes.[1][2][3] These thiophene derivatives are pivotal structural motifs in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and dyes.[4][5][6] This technical guide offers an in-depth exploration of the intricate mechanism of the Gewald reaction, presenting a consensus view based on experimental evidence and computational studies.

Core Reaction Overview

The Gewald three-component reaction (G-3CR) involves the condensation of a ketone or aldehyde, an α-activated nitrile (such as a cyanoester or malononitrile), and elemental sulfur in the presence of a basic catalyst.[5][7] The reaction is prized for its operational simplicity, the ready availability of starting materials, and the mild reaction conditions often employed.[1][2]

The Mechanistic Pathway: A Step-by-Step Elucidation

While the overall transformation is well-established, the precise mechanistic details, particularly concerning the role and fate of elemental sulfur, have been the subject of extensive investigation. The currently accepted mechanism is a multi-step sequence involving condensation, sulfur addition, and cyclization.[2][7]

Step 1: Knoevenagel-Cope Condensation

The initial and undisputed step of the Gewald reaction is a Knoevenagel-Cope condensation between the starting carbonyl compound and the activated nitrile.[4][7][8] This acid-base catalyzed reaction results in the formation of a stable α,β-unsaturated nitrile intermediate.[7][9] The base, typically a secondary amine like morpholine or piperidine, facilitates the deprotonation of the α-carbon of the nitrile, generating a carbanion that subsequently attacks the carbonyl carbon.[6][10] Dehydration of the resulting adduct yields the electron-deficient alkene.

Caption: Knoevenagel-Cope condensation pathway.

Step 2: Sulfuration of the Intermediate

The mechanism of sulfur incorporation is the most complex aspect of the Gewald reaction. Computational studies, particularly Density Functional Theory (DFT) calculations, have provided significant insights.[4][11][12] The prevailing evidence suggests that the α,β-unsaturated nitrile intermediate is deprotonated by the base at the γ-position to form a resonance-stabilized allylic anion.[4] This anion then acts as a nucleophile, attacking the elemental sulfur ring (most commonly S₈) and leading to its opening.[4] This process results in the formation of a linear polysulfide intermediate.[4][13]

An alternative, though less favored, proposal suggests that the amine base first reacts with sulfur to form an ammonium polysulfide, which then acts as the sulfurating agent.[14] However, calculations indicate that the direct nucleophilic attack of the carbanion on elemental sulfur is the more likely pathway.[4]

Step 3: Polysulfide Decomposition and Cyclization

The initially formed long-chain polysulfide is not the species that cyclizes. It must first be degraded to a monosulfide intermediate.[4][13] This decomposition can occur through several proposed mechanisms, including unimolecular cyclization (favored for longer polysulfide chains), nucleophilic degradation, and scrambling reactions.[4][12][13] Protonation of the polysulfide chain is believed to facilitate this decomposition by altering its electrophilic character, providing a kinetically favorable route to the monosulfide.[11][13]

Once the monosulfide is formed, a rapid intramolecular cyclization occurs.[7][15] The sulfur atom nucleophilically attacks the nitrile group.

Step 4: Tautomerization and Aromatization

The final step involves the tautomerization of the cyclic imine intermediate to the stable, aromatic 2-aminothiophene.[7][9] This aromatization is the thermodynamic driving force for the entire reaction sequence, pulling the complex equilibria of intermediates towards the final product.[4][12]

Caption: Core mechanism of the Gewald reaction.

Quantitative Data Summary

The yield of the Gewald reaction is highly dependent on the nature of the substrates, the catalyst employed, and the reaction conditions. The following table summarizes representative yields for the synthesis of various 2-aminothiophenes.

| Carbonyl Compound | Activated Nitrile | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Cyclohexanone | Ethyl cyanoacetate | Morpholine | Ethanol | Reflux | 75-85 | [16] |

| Acetone | Malononitrile | Triethylamine | Methanol | 50 | 60-70 | [2] |

| 4-Methylcyclohexanone | Ethyl cyanoacetate | Piperidinium borate | Ethanol | 80 | 92 | [6] |

| Propiophenone | Malononitrile | Morpholine | DMF | 60 | 55-65 | [10] |

| 2-Butanone | Malononitrile | Diethylamine | Ethanol | RT | 78 | [4] |

| Indanone | Malononitrile | Morpholine | Ethanol | Reflux | 65-75 | [17] |

| Acetaldehyde | Cyanoacetamide | Piperidine | Water | 50 | 45-55 | [2] |

Key Experimental Protocols

Protocol 1: Classical Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate[16]

-

Reactants:

-

Cyclohexanone (1.0 eq)

-

Ethyl cyanoacetate (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

Morpholine (1.5 eq)

-

-

Solvent: Ethanol

-

Procedure:

-

A mixture of cyclohexanone, ethyl cyanoacetate, and morpholine in ethanol is stirred at room temperature for 1 hour.

-

Elemental sulfur is added to the mixture.

-

The reaction mixture is heated to reflux and stirred for 2-3 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

After completion, the mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure product.

-

Protocol 2: Microwave-Assisted Gewald Synthesis[18]

-

Reactants:

-

Ketone/Aldehyde (1.0 eq)

-

Activated Nitrile (1.0 eq)

-

Elemental sulfur (1.2 eq)

-

Base (e.g., piperidine, 0.5 eq)

-

-

Solvent: N,N-Dimethylformamide (DMF)

-

Procedure:

-

The ketone/aldehyde, activated nitrile, elemental sulfur, and base are combined in a microwave reaction vessel.

-

The vessel is sealed and subjected to microwave irradiation at a specified temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).

-

After cooling, the reaction mixture is worked up as described in the conventional method (precipitation in water, filtration, and recrystallization).

-

This method has been shown to significantly reduce reaction times and, in some cases, improve yields.[7]

-

Caption: General experimental workflow for the Gewald reaction.

Conclusion

The Gewald reaction remains a powerful and indispensable tool for the synthesis of 2-aminothiophenes. A deep understanding of its mechanism, which proceeds through a Knoevenagel-Cope condensation followed by a complex but thermodynamically driven sulfurative cyclization, is crucial for optimizing reaction conditions and extending its synthetic utility. The continued development of novel catalysts and greener reaction protocols, such as microwave-assisted and solvent-free methods, ensures the enduring relevance of the Gewald reaction in modern organic synthesis and drug discovery.[6][10][18]

References

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. Gewald Reaction [organic-chemistry.org]

- 9. Gewald_reaction [chemeurope.com]

- 10. mdpi.com [mdpi.com]

- 11. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]

- 12. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. derpharmachemica.com [derpharmachemica.com]

The Diverse Biological Activities of Aminothiophene Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of a versatile class of heterocyclic compounds.

Aminothiophene derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities that position them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Aminothiophene derivatives have shown significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[1][3]

A notable study on aminothiophene derivatives SB-44, SB-83, and SB-200 demonstrated significant cytotoxicity in prostate and cervical adenocarcinoma cells, with IC50 values ranging from 15.38 to 34.04 μM.[1] These compounds were found to reduce clone formation and induce apoptosis through the cleavage of Poly (ADP-ribose) polymerase (PARP).[1] Specifically, SB-83 and SB-44 induced an increase in the sub-G1 phase of the cell cycle, while SB-200 caused a decrease in the S/G2/M phase.[1] Furthermore, some derivatives, such as 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17), have been identified as potent inhibitors of tubulin polymerization and WEE1 kinase, leading to G2/M cell cycle arrest and apoptosis.[3]

Quantitative Anticancer Activity Data

| Compound/Derivative | Cell Line | Activity | IC50 (μM) | Reference |

| SB-44 | Prostate and Cervical Adenocarcinoma | Cytotoxicity | 15.38 - 34.04 | [1] |

| SB-83 | Prostate and Cervical Adenocarcinoma | Cytotoxicity | 15.38 - 34.04 | [1] |

| SB-200 | Prostate and Cervical Adenocarcinoma | Cytotoxicity | 15.38 - 34.04 | [1] |

| 6CN14 | HeLa, PANC-1 | Antiproliferative | Not specified | [2] |

| 7CN09 | HeLa, PANC-1 | Antiproliferative | Not specified | [2] |

| Thiophene derivative 4 | MCF-7 | Cytotoxicity | 14.53 ± 0.54 | [4] |

| Thiophene derivative 6 | MCF-7 | Cytotoxicity | 11.17 ± 0.42 | [4] |

| Thiophene derivative 7 | MCF-7 | Cytotoxicity | 16.76 ± 0.63 | [4] |

| Derivative 5 | HepG-2 | Cytotoxicity | More potent than Sorafenib | [5] |

| Derivative 21 | HepG-2 | Cytotoxicity | More potent than Sorafenib | [5] |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the aminothiophene derivatives (e.g., 5, 10, 25, and 50 μM) and a control (e.g., doxorubicin) for specific time points (e.g., 24 and 48 hours).[2]

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for a further 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Signaling Pathway: Induction of Apoptosis

Caption: Aminothiophene-induced apoptosis pathway.

Antimicrobial Activity: A Broad Spectrum of Inhibition

Aminothiophene derivatives have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[6][7] The presence of specific substituents on the thiophene ring has been shown to significantly influence their antimicrobial potency.[7][8]

For instance, a series of 2-aminothiophene derivatives showed promising antifungal profiles, with some compounds exhibiting minimum inhibitory concentration (MIC) values between 16-64 μg/mL, which in some cases were better than the reference drug fluconazole.[7] Structure-activity relationship (SAR) studies indicated that the presence of halogens and nitro substituents enhances antifungal activity.[7] In another study, thiophene derivative 7 was found to be more potent than the standard drug gentamicin against Pseudomonas aeruginosa.[9]

Quantitative Antimicrobial Activity Data

| Compound/Derivative | Microorganism | Activity | MIC (μg/mL) | Reference |

| 4e, 4f, 4g, 4k, 4l, 4m, 4o, 4p | Fungi | Antifungal | 16 - 64 | [7] |

| Thiophene derivative 7 | Pseudomonas aeruginosa | Antibacterial | More potent than gentamicin | [9] |

| 9b, 10 | Fungi species | Antifungal | 100% inhibition | [10] |

| 7b, 8 | Bacteria species | Antibacterial | Comparable to ampicillin and gentamicin | [10] |

| 4F | XDR Salmonella Typhi | Antibacterial | 3.125 | [11] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Methodology (Broth Microdilution):

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The aminothiophene derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Several aminothiophene analogs have been identified as potent anti-inflammatory agents.[12][13] Their mechanism of action often involves the modulation of key inflammatory pathways, such as the nuclear factor erythroid 2-related factor 2 (NRF2) and nuclear factor-kappa B (NF-κB) signaling pathways.[14]

One study reported that certain 2-aminothiophene analogs exhibited significant anti-inflammatory potential, with IC50 values ranging from 121.47 μM to 422 μM.[12][13] Another investigation revealed that tetrahydrobenzo[b]thiophene derivatives could activate NRF2, a key regulator of antioxidant responses, and subsequently reverse the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-κB) in lipopolysaccharide (LPS)-stimulated cells.[14]

Quantitative Anti-inflammatory Activity Data

| Compound/Derivative | Assay | Activity | IC50 (μM) | Reference |

| Compound 1 | Anti-inflammatory | Inhibition | 121.47 | [12][13] |

| Compound 2 | Anti-inflammatory | Inhibition | 412 | [13] |

| Compound 3 | Anti-inflammatory | Inhibition | 323 | [13] |

| Compound 4 | Anti-inflammatory | Inhibition | 348 | [13] |

| Compound 5 | Anti-inflammatory | Inhibition | 422 | [12][13] |

| Compound 6 | Anti-inflammatory | Inhibition | 396 | [13] |

| 5a | Carrageenan-induced peritonitis | Inhibition | 7.2 ± 1.8 | [15] |

| 5d | Carrageenan-induced peritonitis | Inhibition | 5.2 ± 2.0 | [15] |

Experimental Protocol: In Vitro Anti-inflammatory Assay (Griess Assay for Nitric Oxide)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by cells.

Methodology:

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

-

Stimulation and Treatment: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the aminothiophene derivatives for a specific period.

-

Nitrite Measurement: The supernatant from each well is collected. The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

-

Absorbance Reading: The absorbance is measured at 540 nm. The amount of nitrite, a stable product of NO, is determined from a standard curve. A decrease in nitrite concentration in the presence of the compounds indicates anti-inflammatory activity.[14]

Signaling Pathway: NRF2-Mediated Anti-inflammatory Response

Caption: NRF2 activation by aminothiophenes.

General Experimental Workflow

The discovery and development of biologically active aminothiophene derivatives typically follow a structured workflow, from synthesis to biological evaluation.

Caption: Drug discovery workflow for aminothiophenes.

Conclusion

Aminothiophene derivatives represent a versatile and highly promising class of compounds in the field of drug discovery. Their demonstrated efficacy across a range of therapeutic areas, including oncology, infectious diseases, and inflammation, underscores their potential for further development. The continued exploration of their structure-activity relationships, mechanisms of action, and optimization of their pharmacokinetic properties will be crucial in translating these promising scaffolds into clinically effective drugs. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their quest for novel and improved therapies.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone: A Promising Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone is a small molecule belonging to the 2-aminothiophene class of compounds, which has garnered significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and known biological activities, with a focus on its role as a potential therapeutic agent. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Identity and Structure

The compound is systematically named This compound . A common synonym is (2-amino-4,5-dimethyl-3-thienyl)(4-chlorophenyl)methanone. Its unique structure, featuring a substituted 2-aminothiophene core, is the basis for its biological activity.

Table 1: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonym | (2-amino-4,5-dimethyl-3-thienyl)(4-chlorophenyl)methanone |

| CAS Number | 50508-66-2 |

| Molecular Formula | C₁₃H₁₂ClNOS |

| Molecular Weight | 265.76 g/mol |

| Appearance | Solid |

Structure:

Caption: 2D structure of this compound.

Synthesis

The primary synthetic route to this compound and its analogs is the Gewald reaction . This versatile multi-component condensation reaction is a cornerstone in the synthesis of polysubstituted 2-aminothiophenes.

Experimental Protocol: General Gewald Synthesis

The Gewald reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. For the synthesis of the title compound, 3-methyl-2-butanone would serve as the ketone precursor.

Materials:

-

3-Methyl-2-butanone

-

(4-Chlorophenyl)(cyano)methanone (or a related α-cyano carbonyl compound)

-

Elemental sulfur (S₈)

-

Base (e.g., morpholine, diethylamine, or piperidine)

-

Solvent (e.g., ethanol, methanol, or dimethylformamide)

Procedure:

-

To a stirred solution of the ketone and the α-cyano carbonyl compound in the chosen solvent, add elemental sulfur.

-

Slowly add the base to the reaction mixture. An exothermic reaction may be observed.

-

The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50 °C) for a period ranging from a few hours to overnight.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the desired 2-aminothiophene derivative.

Logical Workflow for Gewald Synthesis:

Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.

Biological Activity and Mechanism of Action

Derivatives of 2-aminothiophene are recognized for their diverse pharmacological properties. Notably, this class of compounds has been extensively investigated as positive allosteric modulators (PAMs) of G protein-coupled receptors (GPCRs), particularly the A1 adenosine receptor (A1AR) .[1][2]

PAMs offer a sophisticated mechanism for modulating receptor activity. Instead of directly activating the receptor at the orthosteric site (where the endogenous ligand binds), PAMs bind to a distinct allosteric site. This binding event typically results in a conformational change in the receptor that enhances the affinity and/or efficacy of the endogenous agonist.

Allosteric Modulation of the A1 Adenosine Receptor

The A1 adenosine receptor is a promising therapeutic target for non-opioid analgesics, particularly for the treatment of neuropathic pain.[3] However, the development of orthosteric A1AR agonists has been hampered by a lack of subtype selectivity and off-target side effects.[3] Allosteric modulators, such as this compound and its analogs, represent a promising alternative. By enhancing the effect of endogenous adenosine, which is often elevated in pathological states like neuropathic pain, these PAMs can achieve a more targeted and potentially safer therapeutic effect.[3]

Signaling Pathway of A1 Adenosine Receptor Modulation:

Caption: Simplified signaling pathway of A1 adenosine receptor allosteric modulation.

Structure-Activity Relationship (SAR)

Conclusion

This compound is a member of a promising class of compounds with the potential to act as positive allosteric modulators of the A1 adenosine receptor. Its synthesis via the well-established Gewald reaction makes it and its derivatives accessible for further investigation. The allosteric modulation mechanism offers a potential advantage over traditional orthosteric agonists, particularly in achieving targeted therapeutic effects with an improved safety profile. Further research, including detailed in vitro and in vivo pharmacological studies, is warranted to fully elucidate the therapeutic potential of this compound for conditions such as neuropathic pain. Researchers in the field of drug development are encouraged to explore the synthesis and biological evaluation of this and related 2-aminothiophene derivatives.

References

- 1. 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological characterization of [3H] (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-(4-chlorophenyl)-methanone, the first radiolabelled adenosine A1 allosteric enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (+)-JQ1 Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-JQ1 is a potent and specific small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. Its ability to competitively bind to the acetyl-lysine recognition pockets of bromodomains prevents their interaction with acetylated histones, leading to the modulation of transcriptional programs, notably the downregulation of oncogenes such as c-Myc. This has established (+)-JQ1 as a critical tool for cancer research and a lead compound for developing novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic routes for (+)-JQ1, detailing the necessary starting materials, experimental protocols, and quantitative data. Furthermore, it elucidates the key signaling pathways affected by (+)-JQ1 through detailed diagrams.

Core Starting Materials for (+)-JQ1 Synthesis

The synthesis of (+)-JQ1 can be approached through several routes, with two prominent methods being a multi-step synthesis commencing with a Gewald reaction and a more concise one-pot, three-step synthesis from a benzodiazepine precursor. The selection of the starting material is contingent on the chosen synthetic strategy.

Starting Materials for Multi-Step Synthesis via Gewald Reaction

This route builds the thienodiazepine core of (+)-JQ1 sequentially. The key starting materials are commercially available and are listed in the table below.

| Starting Material | Supplier (Example) | CAS Number |

| 3-Oxo-3-(4-chlorophenyl)propanenitrile | Sigma-Aldrich | 2509-94-6 |

| Butan-2-one | Fisher Scientific | 78-93-3 |

| Elemental Sulfur | Acros Organics | 7704-34-9 |

| Morpholine | Alfa Aesar | 110-91-8 |

| (S)-Aspartic acid 4-tert-butyl ester | Combi-Blocks | 33305-67-2 |

| Fmoc-OSu | TCI Chemicals | 8292-82-0 |

Starting Material for One-Pot Synthesis

This streamlined approach begins with a pre-formed benzodiazepine intermediate, which is then converted to (+)-JQ1 in a single pot through a series of reactions.

| Starting Material | Supplier (Example) | CAS Number |

| tert-Butyl (S)-2-(7-(4-chlorophenyl)-5-methyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1][2]diazepin-3-yl)acetate | Enamine | 1268524-65-7 |

Synthetic Routes and Experimental Protocols

Two primary and validated synthetic routes to (+)-JQ1 are detailed below.

Multi-Step Synthesis via Gewald Reaction

This synthetic pathway involves the initial construction of a substituted thiophene ring, followed by coupling with an amino acid derivative, cyclization, and final triazole ring formation.

Experimental Workflow:

Figure 1: Experimental workflow for the multi-step synthesis of (+)-JQ1.

Step 1: Gewald Reaction for Thiophene Synthesis

This step constructs the key 2-amino-3-acyl-4,5-dimethylthiophene intermediate.

-

Protocol: To a solution of 3-oxo-3-(4-chlorophenyl)propanenitrile (1.0 eq) and butan-2-one (1.1 eq) in ethanol, add elemental sulfur (1.2 eq) and morpholine (0.5 eq). Heat the mixture to reflux for 4 hours. After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 2-amino-5-(4-chlorobenzoyl)-3,4-dimethylthiophene.

-

Quantitative Data:

-

Yield: 75-85%

-

Purity (by HPLC): >95%

-

Step 2: Amide Coupling with Protected Aspartic Acid

The thiophene intermediate is coupled with a protected L-aspartic acid derivative.

-

Protocol: To a solution of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid (1.0 eq) in dichloromethane (DCM), add N,N'-diisopropylcarbodiimide (DIC) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir the mixture at room temperature for 30 minutes. Add the 2-amino-5-(4-chlorobenzoyl)-3,4-dimethylthiophene (1.1 eq) and continue stirring at room temperature for 16 hours. The reaction mixture is then washed with 1M HCl, saturated NaHCO3, and brine. The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Quantitative Data:

-

Yield: 60-70%

-

Step 3: Fmoc Deprotection

The fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed to liberate the amine.

-

Protocol: Dissolve the product from Step 2 in a 20% solution of piperidine in dimethylformamide (DMF). Stir the reaction at room temperature for 1 hour. The solvent is removed under vacuum, and the residue is purified by column chromatography.

-

Quantitative Data:

-

Yield: 80-90%

-

Step 4: Cyclization to form the Thienodiazepine Core

An intramolecular cyclization forms the seven-membered diazepine ring.

-

Protocol: Dissolve the amine from Step 3 in toluene and add a catalytic amount of acetic acid. Heat the mixture to reflux with a Dean-Stark trap for 12 hours. After cooling, the solvent is removed, and the crude product is purified by column chromatography to yield the thienodiazepine core.

-

Quantitative Data:

-

Yield: 50-60%

-

Step 5: Triazole Formation

The final triazole ring is constructed to yield racemic JQ1.

-

Protocol: To a solution of the thienodiazepine from Step 4 in tetrahydrofuran (THF) at 0 °C, add potassium tert-butoxide (1.2 eq). After stirring for 30 minutes, add diethyl chlorophosphate (1.2 eq) and stir for another hour at 0 °C. Acetylhydrazide (1.5 eq) is then added, and the reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

-

Quantitative Data:

-

Yield: 40-50%

-

Step 6: Chiral Purification

The racemic mixture of JQ1 is separated to isolate the active (+)-enantiomer.[3]

-

Protocol: The racemic JQ1 is subjected to preparative supercritical fluid chromatography (SFC) using a chiral stationary phase (e.g., CHIRALPAK® AD-H).[3] The mobile phase is typically a mixture of supercritical CO2 and a modifier such as methanol or ethanol. The fractions corresponding to the (+)-JQ1 enantiomer are collected and the solvent is removed to yield the pure product.

-

Quantitative Data:

-

Enantiomeric Excess (ee): >99%

-

One-Pot Synthesis from a Benzodiazepine Intermediate

This efficient method converts a benzodiazepine precursor to (±)-JQ1 in a single reaction vessel.[2][3][4][5]

Experimental Workflow:

Figure 2: Workflow for the one-pot synthesis of (+)-JQ1.

-

Protocol:

-

Thionation: To a solution of tert-butyl (S)-2-(7-(4-chlorophenyl)-5-methyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1][2]diazepin-3-yl)acetate (1.0 eq) in anhydrous THF, add Lawesson's reagent (0.6 eq). Heat the mixture to reflux for 2-3 hours.[3]

-

Amidrazone Formation: Cool the reaction mixture to 0 °C and add hydrazine hydrate (10 eq) dropwise. Stir at 0 °C for 30 minutes.[5]

-

Triazole Cyclization: Quench the reaction with water and extract the product into ethyl acetate. Concentrate the organic layer and dissolve the residue in a mixture of trimethyl orthoacetate and toluene. Heat the solution at 110 °C for 2 hours.[3]

-

Purification: After cooling, the solvent is removed under reduced pressure, and the crude racemic JQ1 is purified by column chromatography. The enantiomers are then separated by chiral SFC as described in the multi-step synthesis.

-

-

Quantitative Data:

Signaling Pathways

(+)-JQ1 exerts its biological effects by targeting the BET family of bromodomain-containing proteins, primarily BRD4. This inhibition disrupts key transcriptional programs essential for cancer cell proliferation and survival.

Mechanism of (+)-JQ1 Action

Figure 3: Simplified signaling pathway illustrating the mechanism of action of (+)-JQ1.

(+)-JQ1 competitively binds to the bromodomains of BRD4, preventing its association with acetylated lysine residues on histone tails. This displacement of BRD4 from chromatin inhibits the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex. Consequently, RNA Polymerase II is not efficiently phosphorylated and activated, leading to a stall in transcriptional elongation of key genes, including the oncogene c-Myc. The resulting downregulation of these gene products ultimately suppresses cancer cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and activity of (+)-JQ1.

Table 1: Synthesis Yields

| Synthetic Route | Step | Average Yield |

| Multi-Step | Gewald Reaction | 80% |

| Amide Coupling | 65% | |

| Fmoc Deprotection | 85% | |

| Cyclization | 55% | |

| Triazole Formation | 45% | |

| One-Pot | Overall (racemic) | 60% |

Table 2: (+)-JQ1 Binding Affinity and Cellular Activity

| Target | Binding Assay (Kd, nM) | Cellular Assay (IC50, nM) |

| BRD4 (BD1) | ~50 | - |

| BRD4 (BD2) | ~90 | - |

| NMC Cells | - | ~100 |

Conclusion

This technical guide has outlined the primary synthetic strategies for the potent BET bromodomain inhibitor, (+)-JQ1. The multi-step synthesis offers flexibility for analogue generation, while the one-pot method provides a more streamlined and scalable approach. Detailed experimental protocols and quantitative data have been provided to aid researchers in the successful synthesis and application of this important chemical probe. Furthermore, the elucidation of the signaling pathways affected by (+)-JQ1 underscores its significance in the study of transcriptional regulation and the development of novel cancer therapies.

References

- 1. Chemical Catalysis Guides Structural Identification for the Major In Vivo Metabolite of the BET Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. experts.umn.edu [experts.umn.edu]

- 3. Scalable syntheses of the BET bromodomain inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scalable syntheses of the BET bromodomain inhibitor JQ1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone: A Putative Adenosine A1 Receptor Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, potential biological activity, and significance of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone. This compound belongs to the well-established class of 2-amino-3-benzoylthiophenes, which are recognized as potent and selective positive allosteric modulators (PAMs) of the adenosine A1 receptor (A1R). While specific data for this exact molecule is limited in publicly available literature, this guide extrapolates from closely related and extensively studied analogs to present its likely pharmacological profile and research potential. The A1R is a promising therapeutic target for a variety of conditions, including neuropathic pain, and allosteric modulation offers a sophisticated approach to selectively enhance the receptor's activity in a disease-specific context. This document details the probable synthetic route via the Gewald reaction, outlines its expected mechanism of action on the A1R signaling pathway, and provides representative experimental protocols for its synthesis and biological characterization.

Introduction: The Significance of 2-Amino-3-Benzoylthiophenes

The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Within this class, 2-amino-3-benzoylthiophenes have emerged as a significant family of molecules that act as positive allosteric modulators of the adenosine A1 receptor (A1R).[2][3] The A1R, a G protein-coupled receptor (GPCR), plays a crucial role in regulating neuronal activity, cardiac function, and inflammation.[4]

Direct-acting A1R agonists have shown therapeutic promise but are often limited by on-target side effects due to the ubiquitous expression of the receptor.[1] Allosteric modulators, which bind to a site topographically distinct from the endogenous ligand (adenosine) binding site, offer a more nuanced approach. PAMs enhance the affinity and/or efficacy of the endogenous agonist, thereby amplifying the physiological signaling in a spatially and temporally controlled manner, particularly in disease states where endogenous adenosine levels are elevated.[1][4]

This compound, with its characteristic 2-amino-3-benzoylthiophene core, is predicted to exhibit similar A1R PAM activity. Its structural similarity to known A1R PAMs, such as MIPS521, suggests its potential as a valuable research tool and a lead compound for the development of novel therapeutics.[1]

Synthesis

The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction .[5][6] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[5][6]

For the synthesis of this compound, the likely starting materials would be 3-methyl-2-butanone, 2-cyano-1-(4-chlorophenyl)ethan-1-one, and elemental sulfur.

Proposed Synthetic Pathway: The Gewald Reaction

The reaction proceeds through an initial Knoevenagel condensation between the ketone and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization and aromatization to yield the 2-aminothiophene product.[6]

Caption: Proposed Gewald reaction for the synthesis of the target compound.

Detailed Experimental Protocol (Representative)

The following is a representative protocol for the Gewald synthesis of a 2-amino-3-benzoylthiophene, which can be adapted for the synthesis of the title compound.

Materials:

-

3-Methyl-2-butanone

-

2-Cyano-1-(4-chlorophenyl)ethan-1-one

-

Elemental Sulfur

-

Morpholine or another suitable base (e.g., triethylamine, piperidine)

-

Ethanol or another suitable solvent (e.g., methanol, DMF)

-

Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

-

To a solution of 3-methyl-2-butanone (1.0 eq) and 2-cyano-1-(4-chlorophenyl)ethan-1-one (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

-

To this stirred suspension, add morpholine (1.5 eq) dropwise at room temperature.

-

The reaction mixture is then heated to reflux and stirred for a specified time (typically 2-6 hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol to remove unreacted starting materials and impurities.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.

Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

-

Mass Spectrometry (MS)

-

Infrared (IR) spectroscopy

-

Melting point analysis